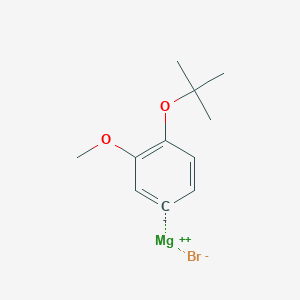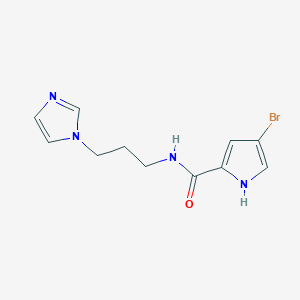![molecular formula C8H14O2 B14898398 5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
5-Oxaspiro[3.5]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[35]nonan-9-ol is a chemical compound with the molecular formula C8H14O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonan-9-ol typically involves cyclization reactions. One common method starts with dibromoneopentyl glycol as the primary raw material. The process involves a cyclization reaction in the presence of zinc powder to obtain cyclopropyl dimethanol. This intermediate is then reacted with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite. A ring-opening reaction in the presence of cyanide yields a nitrilo-alcohol compound, which is then hydrolyzed under alkaline conditions. Finally, a ring-closing reaction under acidic conditions produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonan-9-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Oxaspiro[3.5]nonan-9-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-9-ol involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors, influencing various biochemical processes. Further research is needed to elucidate the detailed pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[3.5]nonan-8-ol
- 7-Oxaspiro[3.5]nonan-2-one
- {5-Oxaspiro[3.5]nonan-8-yl}methanol
Uniqueness
5-Oxaspiro[3.5]nonan-9-ol is unique due to its specific spiro structure and the presence of a hydroxyl group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-9-ol |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-6-10-8(7)4-2-5-8/h7,9H,1-6H2 |
InChI Key |
WOPHJCLVVXBPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCC2)OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)
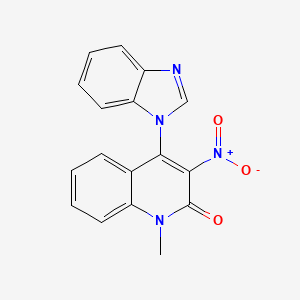
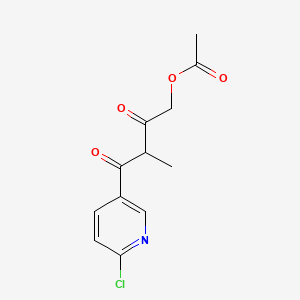
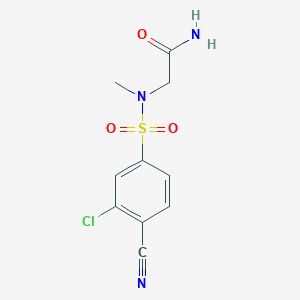
![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)
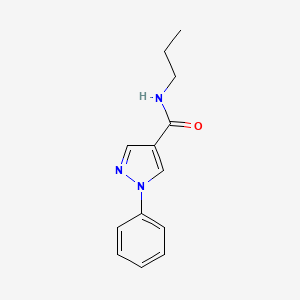
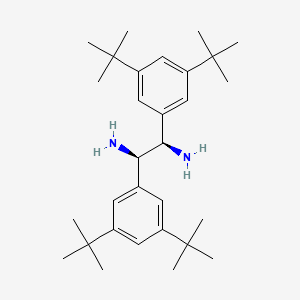
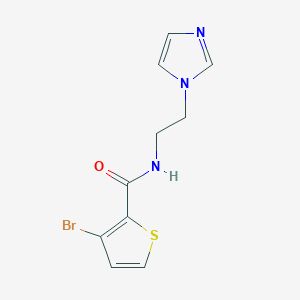
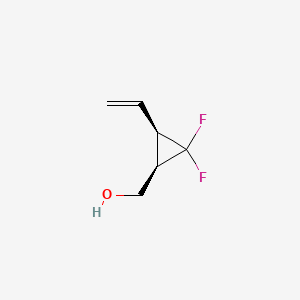
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
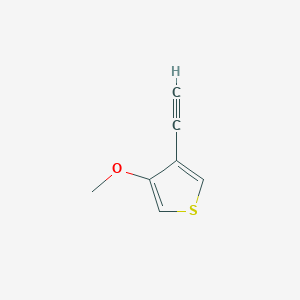
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
